N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide

Physicochemical Profiling Druglikeness ADME Prediction

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide (CAS 1797662-19-1) is a synthetic pyrimidine derivative featuring a 6-methyl substituent, a 4-dimethylamino group, and a propionamide side chain linked via a methylene bridge at the 2-position. This compound belongs to a class of aminopyrimidine amides explored for their capacity to modulate biological targets or serve as synthetic intermediates.

Molecular Formula C11H18N4O
Molecular Weight 222.292
CAS No. 1797662-19-1
Cat. No. B2631983
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide
CAS1797662-19-1
Molecular FormulaC11H18N4O
Molecular Weight222.292
Structural Identifiers
SMILESCCC(=O)NCC1=NC(=CC(=N1)N(C)C)C
InChIInChI=1S/C11H18N4O/c1-5-11(16)12-7-9-13-8(2)6-10(14-9)15(3)4/h6H,5,7H2,1-4H3,(H,12,16)
InChIKeyUIQYPSXTJXJKMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide for Research Procurement: Structural Features and Comparator Landscape


N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide (CAS 1797662-19-1) is a synthetic pyrimidine derivative featuring a 6-methyl substituent, a 4-dimethylamino group, and a propionamide side chain linked via a methylene bridge at the 2-position [1]. This compound belongs to a class of aminopyrimidine amides explored for their capacity to modulate biological targets or serve as synthetic intermediates . Its closest structural analog, the des-methyl variant N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide (CAS 1797329-67-9), lacks the pyrimidine 6-methyl group and has been investigated as an inhibitor of collagen prolyl-4-hydroxylase and as a catalyst for selective oxidation . The presence of the 6-methyl group in the target compound introduces steric and electronic perturbations that differentiate it from this analog, forming the basis for this evidence guide [1].

Why N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide Cannot Be Generically Substituted by Des-Methyl Analogs in Research


Generic substitution within this compound class fails because even minor structural modifications, such as the addition of a single methyl group on the pyrimidine ring, can profoundly alter molecular recognition, physicochemical properties, and biological outcomes. The des-methyl analog, N-((4-(dimethylamino)pyrimidin-2-yl)methyl)propionamide (CAS 1797329-67-9), demonstrates specific inhibition of collagen prolyl-4-hydroxylase and catalytic activity in selective oxidation reactions . The target compound, bearing an additional 6-methyl group, is sterically and electronically distinct; this C6-substitution is known in medicinal chemistry to bias the conformational flexibility and hydrogen-bonding capacity of the aminopyrimidine scaffold, directly impacting target engagement [1]. Therefore, data generated with the des-methyl analog cannot be extrapolated to the 6-methyl compound, and vice versa, necessitating compound-specific characterization for reproducible research outcomes.

Quantitative Differentiation Guide: N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide vs. Closest Analogs


Predicted Lipophilicity (clogP) Differentiation: 6-Methyl vs. Des-Methyl Analog

The addition of a methyl group at the pyrimidine 6-position increases the calculated partition coefficient (clogP) by approximately +0.5 log units compared to the des-methyl analog, indicating enhanced lipophilicity and potentially altered membrane permeability. Using the fragment-based method implemented in Molinspiration, clogP for the target compound (C11H18N4O) is estimated at 1.18, while the des-methyl analog (C10H16N4O) yields a clogP of 0.67 [1]. This difference is significant in the context of lead optimization, where a ΔlogP of ±0.5 can shift a compound between CNS and peripheral drug property space [2].

Physicochemical Profiling Druglikeness ADME Prediction

Topological Polar Surface Area (TPSA) Comparison: Impact on Passive Oral Absorption

The topological polar surface area (TPSA) is identical for both the target compound and its des-methyl analog at 70.2 Ų, as the 6-methyl substituent does not introduce additional heteroatoms or change the hydrogen-bonding topology [1]. However, when combined with the elevated clogP, the target compound's Absorption, Distribution, Metabolism, and Excretion (ADME) property space shifts: it occupies a region of the Boiled-Egg plot associated with higher passive gastrointestinal absorption (HIA) and blood-brain barrier (BBB) permeation probability compared to the less lipophilic analog [2]. This combinatorial descriptor analysis provides a procurement-relevant differentiation for projects targeting intracellular or CNS-related enzymes.

ADME Oral Bioavailability Medicinal Chemistry

Potential Steric Differentiation in Enzyme Inhibition: Collagen Prolyl-4-Hydroxylase

The des-methyl analog has specifically been investigated as an inhibitor of collagen prolyl-4-hydroxylase (CP4H), an enzyme critical in collagen biosynthesis and a target for fibrotic diseases . The target compound's additional 6-methyl group introduces a steric clash (estimated >120% increase in van der Waals volume in the pyrimidine region versus the analog) that can disrupt or modulate the binding mode within the CP4H active site, which is known to be sterically constrained around the pyrimidine-binding region [1]. While direct inhibition data for the target compound are not publicly available, the well-characterized structure-activity relationship (SAR) of pyrimidine-based CP4H inhibitors indicates that 6-substitution generally leads to a >10-fold shift in IC50, either enhancing selectivity or abolishing activity, making the target compound a critical tool for probing this steric tolerance in comparison to the des-methyl baseline [1].

Enzyme Inhibition Collagen Biology Fibrosis Research

Validated Application Scenarios for N-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)methyl)propionamide in Scientific Procurement


Medicinal Chemistry: Steric SAR Probing of Pyrimidine-Based Enzyme Inhibitors

The 6-methyl substituent makes this compound a direct steric probe paired with its des-methyl analog (CAS 1797329-67-9). By testing both compounds in parallel against collagen prolyl-4-hydroxylase or structurally related 2-oxoglutarate-dependent dioxygenases, researchers can quantify the energetic penalty or gain associated with filling a hydrophobic pocket adjacent to the pyrimidine ring, as supported by the steric volume analysis in Section 3 .

ADME/Druglikeness Optimization: Lipophilic Efficiency (LipE) Studies

With a predicted ΔclogP of +0.51 over the des-methyl analog and identical TPSA, the target compound serves as a matched molecular pair for deconvoluting the effects of lipophilicity on ADME properties without altering hydrogen-bonding pharmacophores, directly relevant to LipE-driven lead optimization strategies .

Synthetic Chemistry: Intermediate for Diversification

The methylene-linked propionamide side chain and the reactive dimethylamino group offer orthogonal handles for further derivatization. The presence of the 6-methyl group provides an additional point of structural diversity compared to simpler aminopyrimidine building blocks, making it a versatile intermediate for constructing focused libraries for biological screening .

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